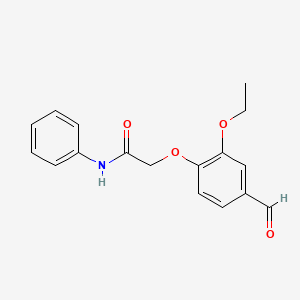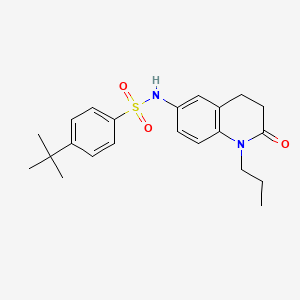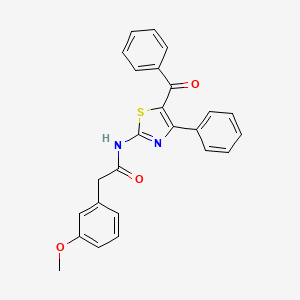
(R)-3,3-Difluoropropane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3,3-Difluoro-1,2-propanediol is an organic compound with the molecular formula C3H6F2O2 It is a chiral molecule, meaning it has a specific orientation in space, and the ® designation indicates the configuration of the molecule
Applications De Recherche Scientifique
®-3,3-Difluoro-1,2-propanediol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-3,3-Difluoro-1,2-propanediol typically involves the fluorination of a suitable precursor. One common method is the asymmetric reduction of 3,3-difluoroacetone using a chiral catalyst. This process ensures the production of the ®-enantiomer with high enantiomeric purity. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium or rhodium under controlled temperature and pressure.
Industrial Production Methods: Industrial production of ®-3,3-Difluoro-1,2-propanediol may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: ®-3,3-Difluoro-1,2-propanediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoroacetone or other oxidized derivatives.
Reduction: It can be reduced further to produce simpler fluorinated alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroacetone, while substitution reactions can produce various fluorinated ethers or esters.
Mécanisme D'action
The mechanism by which ®-3,3-Difluoro-1,2-propanediol exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or other proteins, altering their activity. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity, making it a useful tool in studying molecular interactions and pathways.
Comparaison Avec Des Composés Similaires
3,3-Difluoro-1,2-propanediol: The non-chiral version of the compound.
3-Fluoro-1,2-propanediol: A similar compound with only one fluorine atom.
1,2-Propanediol: The non-fluorinated version of the compound.
Uniqueness: ®-3,3-Difluoro-1,2-propanediol is unique due to its chiral nature and the presence of two fluorine atoms. These features confer specific chemical properties, such as increased stability and reactivity, which are not present in its non-chiral or non-fluorinated counterparts. This makes it particularly valuable in applications requiring precise molecular interactions and high reactivity.
Propriétés
IUPAC Name |
(2R)-3,3-difluoropropane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F2O2/c4-3(5)2(7)1-6/h2-3,6-7H,1H2/t2-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAVBODQAQRIMW-UWTATZPHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(F)F)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine hydrobromide](/img/no-structure.png)
![(1S,2S,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2752796.png)
![1-(3-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2752797.png)

![1-(4-chlorophenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2752800.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N'-(4-ethoxyphenyl)ethanediamide](/img/structure/B2752802.png)

![N-[(2,4-dichlorophenyl)methyl]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2752808.png)

![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2752810.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B2752811.png)



